molecular formula C18H21ClO3 B5104563 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene

4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene

Cat. No. B5104563
M. Wt: 320.8 g/mol
InChI Key: AIHDBWVPXSSAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene, also known as SR9009, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to a class of compounds called Rev-Erb agonists, which are known to regulate circadian rhythms and metabolism. In

Mechanism of Action

4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene works by binding to and activating the Rev-Erb protein, which is a key regulator of circadian rhythms and metabolism. Activation of Rev-Erb leads to the suppression of genes involved in gluconeogenesis and lipid synthesis, leading to increased metabolism and improved glucose and lipid homeostasis. Additionally, activation of Rev-Erb leads to increased mitochondrial biogenesis, which improves cellular energy production and reduces oxidative stress.
Biochemical and Physiological Effects:
4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene has been shown to have a variety of biochemical and physiological effects in animal models. These effects include increased endurance, improved glucose and lipid homeostasis, reduced inflammation, improved cardiac function, and reduced oxidative stress. 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene has also been shown to increase mitochondrial biogenesis and improve cellular energy production.

Advantages and Limitations for Lab Experiments

4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene has several advantages for lab experiments, including its high potency and selective activation of the Rev-Erb protein. However, 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene is a synthetic compound and may have potential toxicity concerns that need to be addressed in future studies. Additionally, 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene has limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene. One potential direction is to investigate its potential therapeutic applications in humans, particularly in the treatment of type 2 diabetes and heart failure. Additionally, further studies are needed to evaluate the safety and toxicity of 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene in humans. Finally, future studies should focus on optimizing the synthesis method and improving the bioavailability and pharmacokinetics of 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene.

Synthesis Methods

4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene is synthesized via a multistep process involving the reaction of 4-chloro-2-methylbenzoic acid with 4-hydroxybutyl methacrylate, followed by a series of chemical reactions that lead to the formation of the final product. The synthesis method has been optimized to produce high yields of pure 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene.

Scientific Research Applications

4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene has been extensively studied for its potential therapeutic applications. It has been shown to improve endurance, increase metabolic rate, and reduce inflammation in animal models. Additionally, 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes. 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene has also been shown to improve cardiac function and reduce oxidative stress in animal models of heart failure.

properties

IUPAC Name

4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-14-12-15(19)8-9-18(14)22-11-4-3-10-21-17-7-5-6-16(13-17)20-2/h5-9,12-13H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHDBWVPXSSAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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